Ácido S-fenilmercaptúrico

Descripción general

Descripción

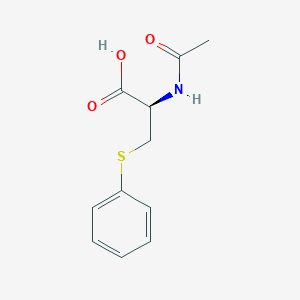

El Ácido S-Fenilmercaptúrico, también conocido como N-acetil-S-(fenil)-L-cisteína, es un metabolito urinario del benceno. Se utiliza comúnmente como un biomarcador para evaluar la exposición al benceno en humanos. El benceno es un carcinógeno genotóxico conocido relacionado con varias anormalidades hematológicas, incluida la leucemia .

Aplicaciones Científicas De Investigación

Biomarker for Benzene Exposure

Overview

S-PMA is a urinary metabolite formed from the conjugation of benzene oxide with glutathione. It serves as a reliable biomarker for assessing low-level benzene exposure in humans.

Research Findings

Numerous studies have validated the use of S-PMA in monitoring benzene exposure in different occupational settings:

- Occupational Studies : A multicenter European study demonstrated that urinary S-PMA levels correlate with airborne benzene concentrations among workers in chemical manufacturing and oil refineries. The study highlighted S-PMA's sensitivity and specificity in detecting low-level exposures, making it a preferred biomarker over other metabolites like trans,trans-muconic acid (tt-MA) .

- Case Study : In a study involving footwear workers exposed to benzene in glues, researchers found significant correlations between S-PMA levels and platelet counts, suggesting that higher S-PMA concentrations were associated with adverse hematological effects .

Analytical Methods for Detection

Techniques Used

S-PMA can be quantified using various analytical methods, including:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is highly sensitive and can detect S-PMA at concentrations as low as 1 µg/L in urine .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Offers robust quantification capabilities, suitable for complex biological matrices .

- Enzyme-Linked Immunosorbent Assay (ELISA) : A rapid screening tool that provides results comparable to GC-MS, although it may have higher false-positive rates .

Environmental Monitoring

Application in Environmental Studies

S-PMA is not only useful in occupational health but also plays a role in environmental monitoring. Its presence in urine samples can indicate environmental contamination with benzene:

- Research Context : Studies have analyzed S-PMA levels in populations living near industrial sites to assess community exposure to benzene . These studies help establish links between industrial emissions and public health outcomes.

Food Safety Research

Potential Biomarker for Food Consumption

Emerging research suggests that S-PMA may serve as a biomarker for dietary exposure to certain foods:

- Food Analysis : Some studies have detected S-PMA in various food products, indicating potential pathways of exposure through diet . This application is still under investigation but presents an interesting avenue for future research.

Comparative Studies with Other Biomarkers

Suitability Assessment

Comparative studies have evaluated the effectiveness of S-PMA against other biomarkers like tt-MA:

- Findings : Research indicates that S-PMA has superior specificity and sensitivity compared to tt-MA, particularly at low exposure levels. It is consistently detectable even in non-exposed individuals, which may not be the case for tt-MA .

Data Tables

| Study | Population | Method | Key Findings |

|---|---|---|---|

| European Multicenter Study | Various workers | GC-MS | Validated S-PMA as a biomarker for low-level benzene exposure |

| Footwear Workers Study | 73 workers | LC-MS/MS | Correlation between S-PMA levels and platelet counts |

| Environmental Monitoring Study | Community near industrial site | Urine analysis | Established link between industrial emissions and urinary S-PMA levels |

Mecanismo De Acción

El Ácido S-Fenilmercaptúrico ejerce sus efectos al actuar como un producto de desintoxicación del metabolismo del benceno. El compuesto se forma a través de la conjugación del benceno con glutatión, seguida de la conversión enzimática a S-fenilcisteína y la acetilación . Este proceso ayuda en la excreción del benceno del cuerpo, reduciendo sus efectos tóxicos .

Compuestos similares:

Ácido S-Bencilmercaptúrico: Otro metabolito del benceno, utilizado como biomarcador para la exposición al tolueno.

Ácido Trans, Trans-Mucónico: Un metabolito urinario del benceno, utilizado junto con el this compound para evaluar la exposición al benceno.

Singularidad: El this compound es único debido a su papel específico en la desintoxicación del benceno. Es un biomarcador más sensible y específico en comparación con otros metabolitos del benceno, lo que lo hace muy valioso en estudios de salud ambiental y ocupacional .

Análisis Bioquímico

Biochemical Properties

It is known that it is a metabolite of benzene, suggesting that it interacts with enzymes involved in benzene metabolism .

Metabolic Pathways

S-Phenylmercapturic acid is involved in the metabolic pathways of benzene . It may interact with enzymes or cofactors involved in these pathways.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Ácido S-Fenilmercaptúrico se puede sintetizar a través de la reacción del benceno con glutatión, seguida de la conversión enzimática a S-fenilcisteína y la acetilación posterior para formar this compound . Las condiciones de reacción normalmente implican un pH ácido para facilitar la conversión de los compuestos precursores a this compound .

Métodos de producción industrial: En entornos industriales, el this compound se produce a menudo a través de técnicas de cromatografía líquida de alto rendimiento (HPLC) y espectrometría de masas en tándem (MS/MS). Estos métodos garantizan una alta pureza y rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ácido S-Fenilmercaptúrico experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como cloro o bromo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de sulfóxidos y sulfona .

Comparación Con Compuestos Similares

S-Benzylmercapturic Acid: Another metabolite of benzene, used as a biomarker for toluene exposure.

Trans, Trans-Muconic Acid: A urinary metabolite of benzene, used alongside S-Phenylmercapturic Acid to assess benzene exposure.

Uniqueness: S-Phenylmercapturic Acid is unique due to its specific role in the detoxification of benzene. It is a more sensitive and specific biomarker compared to other benzene metabolites, making it highly valuable in environmental and occupational health studies .

Actividad Biológica

S-Phenylmercapturic acid (SPMA), a metabolite of benzene, is widely recognized as a biomarker for assessing exposure to benzene, particularly in occupational settings. This compound plays a significant role in toxicology and environmental health due to its implications in human exposure assessment and potential health risks associated with benzene.

S-Phenylmercapturic acid is formed through the conjugation of benzene with glutathione, followed by further metabolism. The metabolic pathway involves the following steps:

- Benzene Exposure : Benzene is absorbed through inhalation or dermal contact.

- Metabolism : Benzene is metabolized primarily in the liver to form phenol, which is then conjugated with glutathione to produce SPMA.

- Excretion : SPMA is excreted in urine, making it a reliable biomarker for benzene exposure levels.

Biological Monitoring and Case Studies

Numerous studies have evaluated the biological activity of SPMA as a biomarker for benzene exposure. Below are key findings from various research efforts:

Table 1: Summary of Key Studies on SPMA

Case Study: Occupational Exposure in Petroleum Workers

In a study involving 79 petroleum site workers, urinary assays of SPMA indicated that the average concentration was 0.70 µg/g creatinine, with no significant correlations found between age, seniority, or smoking status and SPMA levels . This suggests that the workers had low exposure to benzene, consistent with atmospheric monitoring results.

Health Implications

The biological activity of SPMA is not limited to its role as a biomarker; it also raises concerns regarding potential health effects associated with chronic benzene exposure:

- Carcinogenicity : Benzene is classified as a human carcinogen, and prolonged exposure can lead to hematological malignancies such as leukemia.

- Toxicity : Studies indicate that increased levels of SPMA correlate with adverse health outcomes related to benzene exposure, including respiratory issues and other systemic effects .

Research Findings on SPMA Sensitivity and Specificity

SPMA has been shown to be more sensitive and specific compared to other metabolites like trans, trans-muconic acid (tt-MA). For instance, one study found that an average inhalation of 1 ppm of benzene resulted in significantly higher concentrations of SPMA compared to tt-MA . This highlights the utility of SPMA in biological monitoring programs aimed at assessing benzene exposure.

Propiedades

IUPAC Name |

2-acetamido-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICOZWHZVMOPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344809 | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20640-68-0, 4775-80-8, 20614-68-0 | |

| Record name | Cysteine, N-acetyl-S-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20640-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Phenylmercapturic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is S-Phenylmercapturic acid considered a specific biomarker for benzene exposure?

A1: Unlike other benzene metabolites like phenol, SPMA is not detected in individuals without benzene exposure, making it a specific biomarker. [] This specificity arises because SPMA formation is a minor metabolic pathway for benzene, primarily triggered by benzene oxide reacting with glutathione. []

Q2: How do smoking habits affect SPMA levels in urine?

A2: SPMA levels are significantly higher in smokers compared to non-smokers. [, , ] This is because cigarette smoke contains benzene, contributing to the overall benzene intake and subsequent SPMA production. []

Q3: How does the sensitivity of SPMA as a benzene exposure biomarker compare to trans,trans-muconic acid (t,t-MA)?

A3: While both are considered sensitive biomarkers, SPMA demonstrates superior sensitivity in detecting low-level benzene exposure (down to 0.3 ppm 8-hour TWA). [] This is attributed to the higher specificity of SPMA compared to t,t-MA, which can have higher background levels in non-exposed individuals. []

Q4: How does GSTT1 genetic polymorphism influence SPMA levels?

A4: The Glutathione S-transferase T1 (GSTT1) gene plays a crucial role in SPMA formation. Individuals with the GSTT1 null genotype exhibit significantly higher SPMA levels for the same amount of benzene exposure. [, ] This difference highlights the importance of considering GSTT1 genotype when interpreting SPMA levels as a benzene exposure marker.

Q5: Is there a correlation between benzene exposure levels and urinary SPMA concentrations?

A5: Yes, studies have shown a significant positive correlation between benzene exposure levels and post-shift urinary SPMA concentrations. [, , , , , ] This correlation underscores the reliability of urinary SPMA as a quantitative indicator of benzene exposure.

Q6: What are the challenges in using urinary benzene as a biomarker compared to SPMA for low-level benzene exposure?

A6: While both are potential biomarkers, urinary benzene exhibits less validity for measuring very low benzene exposures compared to SPMA. [] This difference likely arises from the higher sensitivity and specificity of SPMA, making it a more reliable indicator for low-level exposures.

Q7: What are the commonly used analytical methods for measuring SPMA in urine?

A7: Several analytical techniques have been developed and validated for measuring urinary SPMA, including high-performance liquid chromatography (HPLC) with various detectors (fluorescence, DAD, MS), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA). [, , ]

Q8: What are the advantages of using HPLC-MS/MS for SPMA analysis?

A8: HPLC-MS/MS offers several advantages, including high sensitivity, selectivity, and the ability to simultaneously analyze SPMA alongside other benzene metabolites like t,t-MA. [, , , , ] This technique provides a comprehensive approach to assessing benzene exposure.

Q9: How does ELISA compare to GC-MS for SPMA analysis in terms of cost and efficiency?

A9: ELISA offers a cost-effective and rapid approach for screening large numbers of urine samples for SPMA. [] While GC-MS provides more accurate quantification, ELISA can be used for preliminary screening, with GC-MS reserved for confirming concentrations exceeding specific thresholds. []

Q10: Why is sample preparation crucial for accurate SPMA quantification?

A10: The presence of pre-SPMA, a precursor that converts to SPMA under acidic conditions, necessitates careful sample preparation. [] Variations in pH adjustment during sample processing can significantly influence SPMA quantitation, highlighting the importance of standardized protocols. []

Q11: What is the role of solid-phase extraction (SPE) in SPMA analysis?

A11: SPE is a common sample preparation technique used to extract and purify SPMA from urine samples before analysis. [, , , , ] This step helps remove interfering compounds and concentrate SPMA, ultimately improving the accuracy and sensitivity of the analysis.

Q12: How can online sample cleanup systems improve SPMA analysis?

A12: Online automated sample cleanup systems integrated with analytical techniques like ESI-MS/MS can significantly streamline and expedite SPMA analysis. [, ] These systems eliminate the need for tedious manual sample preparation, allowing for high-throughput and efficient SPMA determination.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.